4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide
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Overview
Description
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation using 2-fluorobenzoyl chloride and a Lewis acid catalyst like AlCl3.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways . For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking phosphorylation events crucial for cell signaling .
Comparison with Similar Compounds
Similar Compounds
4-(Pyridin-3-yl)-1H-pyrazol-1-yl-phenyl-3-benzamide: Proposed as a BCR-ABL tyrosine kinase inhibitor.
2-(5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(E)-phenyldiazenyl]pyrimidine-4,6-diamine: Known for its potential biological activities.
Uniqueness
4-(3-(2-Fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide is unique due to its specific structural features, such as the combination of a fluorobenzoyl group and a pyrrolo[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
858118-29-3 |
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Molecular Formula |
C21H14FN3O2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[3-(2-fluorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide |
InChI |
InChI=1S/C21H14FN3O2/c22-18-4-2-1-3-15(18)19(26)17-11-25-21-16(17)9-14(10-24-21)12-5-7-13(8-6-12)20(23)27/h1-11H,(H2,23,27)(H,24,25) |
InChI Key |
GPLZBHUEIDZQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N)F |
Origin of Product |
United States |
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